molecular formula C19H15N5O2 B13032740 3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13032740
M. Wt: 345.4 g/mol
InChI Key: ACKMZDMWOHENKD-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: is a complex organic compound belonging to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl derivative and the triazine core.

    Condensation Reaction: The biphenyl derivative is reacted with a suitable triazine precursor under controlled conditions to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Temperature Control: Maintaining precise temperature conditions to favor the desired reaction pathway.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The biphenyl and triazine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, dichloromethane, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or triazine rings.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
  • 2,4,6-Tris(4-formylphenyl)-1,3,5-triazine
  • 2,4,6-Tris(benzyloxy)-1,3,5-triazine

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique biphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine and triazine ring system. Its molecular formula is C23H24N4O2C_{23}H_{24}N_4O_2, with a molecular weight of 384.47 g/mol. The presence of biphenyl moieties contributes to its lipophilicity and potential for interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. A notable study identified it as an effective inhibitor of cystathionine beta-synthase (CBS), which plays a crucial role in cancer metabolism. In vitro assays demonstrated that the compound significantly reduced the viability of colon cancer cell lines (HCT116 and HT29) by disrupting mitochondrial function and inducing apoptosis .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT11615Inhibition of mitochondrial function
HT2912Induction of apoptosis
LoVo>50No significant effect observed

The compound's mechanism involves the inhibition of CBS activity, leading to decreased levels of hydrogen sulfide (H₂S), which is often elevated in cancer cells. This reduction in H₂S levels correlates with decreased cellular proliferation and enhanced apoptotic signaling pathways . Furthermore, it has been suggested that the compound may interact with other metabolic pathways involved in cancer cell survival.

Pharmacological Studies

In pharmacological assessments, this compound was evaluated alongside a library of known drugs to identify repurposing opportunities. The results indicated that this compound exhibits synergistic effects when combined with traditional chemotherapeutics .

Case Study: Colon Cancer Treatment

A specific case study involved the administration of this compound in nude mice bearing human colon cancer xenografts. The treatment resulted in significant tumor growth inhibition compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

1,6-dimethyl-3-(4-phenylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C19H15N5O2/c1-23-18(25)15-17(21-19(23)26)24(2)22-16(20-15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

ACKMZDMWOHENKD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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